Scaffold-Driven Physicochemical Improvements Over Aromatic Systems
The 2-oxabicyclo[2.1.1]hexane scaffold, which is the core of (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol, is a validated bioisostere for ortho- and meta-substituted benzenes. In a systematic study, replacing the benzene ring in eight bioactive compounds with this scaffold led to quantifiable improvements. For instance, in the agrochemical Boscalid, the replacement increased water solubility from 11 µM to 138 µM [1]. This class-level effect is a key differentiator when selecting a rigid, non-planar building block over a traditional aromatic one.
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | 138 µM (Solubility of Boscalid analog with 2-oxabicyclo[2.1.1]hexane core) |
| Comparator Or Baseline | 11 µM (Boscalid, containing an ortho-substituted phenyl ring) |
| Quantified Difference | 12.5-fold increase |
| Conditions | Aqueous solubility measurement |
Why This Matters
This data provides strong evidence that incorporating the 2-oxabicyclo[2.1.1]hexane core can dramatically improve the water solubility of a final compound, a critical parameter for bioavailability in drug discovery.
- [1] Levterov, V. V.; Panasiuk, Y.; Shablykin, O.; et al. 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angew. Chem. Int. Ed. 2024, 63, e202319831. View Source
